

Technical Support Center: Tak-653 Preclinical Drug-Drug Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tak-653

Cat. No.: B8790408

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential drug-drug interactions with **Tak-653** in preclinical models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Has the potential for **Tak-653** to cause drug-drug interactions (DDIs) by inducing cytochrome P450 (CYP) enzymes been evaluated?

Yes, the potential of **Tak-653** to induce CYP3A, a major drug-metabolizing enzyme, has been investigated in a clinical study. The results indicate that **Tak-653** is not a CYP3A inducer.^{[1][2][3]} Therefore, the risk of **Tak-653** increasing the metabolism of co-administered drugs that are substrates of CYP3A is considered low.

Q2: What is the evidence that **Tak-653** is not a CYP3A inducer?

A Phase I clinical study was conducted to evaluate the effect of **Tak-653** (also known as NBI-1065845) on the pharmacokinetics of midazolam, a sensitive CYP3A substrate, and a combination oral contraceptive (ethinyl estradiol-levonorgestrel), which is also metabolized by CYP3A.^{[1][2][3]} The study found that co-administration of **Tak-653** did not significantly alter the plasma concentrations (C_{max} and AUC) of midazolam, ethinyl estradiol, or levonorgestrel. The geometric mean ratios (GMRs) for the area under the curve (AUC) were close to 1.0, with the 90% confidence intervals falling within the standard bioequivalence range of 0.80 to 1.25.^{[1][2][3]}

Q3: What are the known pharmacokinetic parameters of **Tak-653** in common preclinical models?

Pharmacokinetic studies have been conducted in rats and monkeys. In rats, orally administered **Tak-653** reaches peak plasma levels between 1 and 2 hours, with a plasma half-life of approximately 1.9 hours.[1] Preclinical studies in rats have also demonstrated a wide safety margin, with a 419-fold margin for plasma Cmax and a 1017-fold margin for plasma AUC against convulsion.[4] In monkeys, an effective oral dose for cognitive enhancement has been identified as 0.06 mg/kg.[2]

Troubleshooting Guide

Issue: I am designing a preclinical study and need to select a co-administered drug to test for potential interactions with **Tak-653**. Where should I start?

Recommendation:

Based on available clinical data, **Tak-653** does not induce CYP3A enzymes.[1][2][3] Therefore, focusing on potential interactions where **Tak-653** is the "victim" drug (i.e., its metabolism is affected by another compound) would be a logical starting point for a conservative risk assessment.

To investigate this, you would need to know the primary metabolic pathways of **Tak-653**, specifically which CYP450 enzymes are responsible for its clearance. As of the current available literature, specific in vitro metabolism studies detailing the reaction phenotyping for **Tak-653** have not been publicly released.

Suggested approach in the absence of specific metabolism data:

- Utilize broad-spectrum CYP inhibitors: In your preclinical model (e.g., rat, monkey), co-administer **Tak-653** with a cocktail of potent, broad-spectrum CYP inhibitors. This can help determine if CYP-mediated metabolism is a significant clearance pathway for **Tak-653**.
- Monitor **Tak-653** plasma concentrations: A significant increase in the AUC or Cmax of **Tak-653** when co-administered with a CYP inhibitor cocktail would suggest that it is indeed metabolized by one or more CYP enzymes.

- Follow up with specific inhibitors: If an interaction is observed with the cocktail, subsequent experiments can be designed using more selective inhibitors for individual CYP enzymes to identify the specific pathway(s) involved.

Issue: My in-life study shows unexpected variability in **Tak-653** plasma concentrations when co-administered with another compound. How can I investigate this?

Troubleshooting Steps:

- Review the literature for the co-administered compound: Determine if the other drug is a known inhibitor or inducer of any major CYP450 enzymes. The FDA provides tables of clinically relevant CYP inhibitors and inducers.[\[5\]](#)
- Conduct in vitro metabolism studies:
 - Metabolic Stability: Incubate **Tak-653** with liver microsomes from the preclinical species being used (e.g., rat, monkey). This will provide an initial assessment of its metabolic clearance.
 - Reaction Phenotyping: To identify the specific CYP enzymes that metabolize **Tak-653**, perform incubations with a panel of recombinant human CYP enzymes or with liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform.
- Analyze for potential metabolite interference: Ensure that the analytical method used to quantify **Tak-653** in plasma is specific and that metabolites of either **Tak-653** or the co-administered drug are not interfering with the measurement.

Experimental Protocols

Protocol: Evaluation of CYP3A4 Induction Potential in Humans (Summary of Clinical Study Design)

This section summarizes the methodology of the clinical trial that assessed the CYP3A induction potential of **Tak-653**.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Study Design: A parallel-arm, Phase I study in healthy adult volunteers.
- Treatment Arms:

- Midazolam Arm: Subjects received a single oral dose of midazolam (4 mg), a sensitive CYP3A substrate, on Day 1. From Day 5 to Day 13, subjects received daily oral doses of **Tak-653**. On Day 14, both **Tak-653** and midazolam were co-administered. **Tak-653** was continued alone on Day 15.
- Oral Contraceptive Arm: Subjects received a single oral dose of an ethinyl estradiol (0.03 mg) and levonorgestrel (0.15 mg) combination on Day 1. From Day 5 to Day 13, subjects received daily oral doses of **Tak-653**. On Day 14, both **Tak-653** and the oral contraceptive were co-administered. **Tak-653** was continued alone from Day 15 to Day 17.
- Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of midazolam, ethinyl estradiol, and levonorgestrel.
- Data Analysis: The pharmacokinetic parameters (C_{max} and AUC) of the CYP3A substrates were compared between the treatment periods with and without **Tak-653** co-administration. Geometric mean ratios (GMRs) and 90% confidence intervals were calculated.

Data Presentation

Table 1: Effect of **Tak-653** on the Pharmacokinetics of CYP3A Substrates in Healthy Adults^[1]
^[2]^[3]

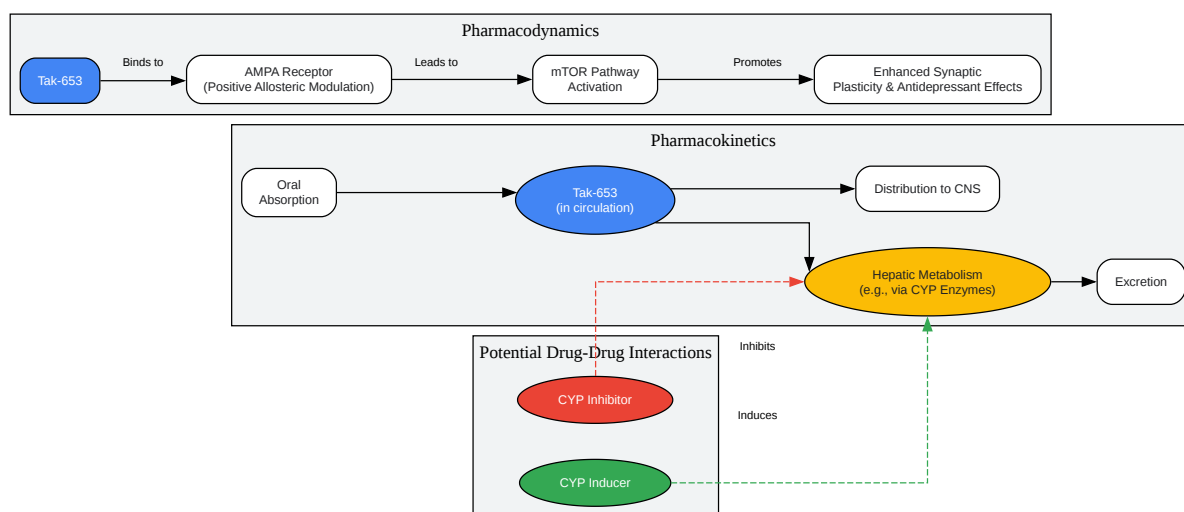
Substrate	Parameter	Geometric Mean Ratio (GMR)	90% Confidence Interval	Conclusion
Midazolam	Cmax	0.94	0.79 – 1.13	No significant effect
AUC _{0-∞}	0.88	0.78 – 0.98	No significant effect	
Ethinyl Estradiol	Cmax	1.00	0.87 – 1.15	No significant effect
AUC _{0-∞}	1.01	0.88 – 1.15	No significant effect	
Levonorgestrel	Cmax	0.99	0.87 – 1.13	No significant effect
AUC _{0-T}	0.87	0.78 – 0.96	No significant effect	

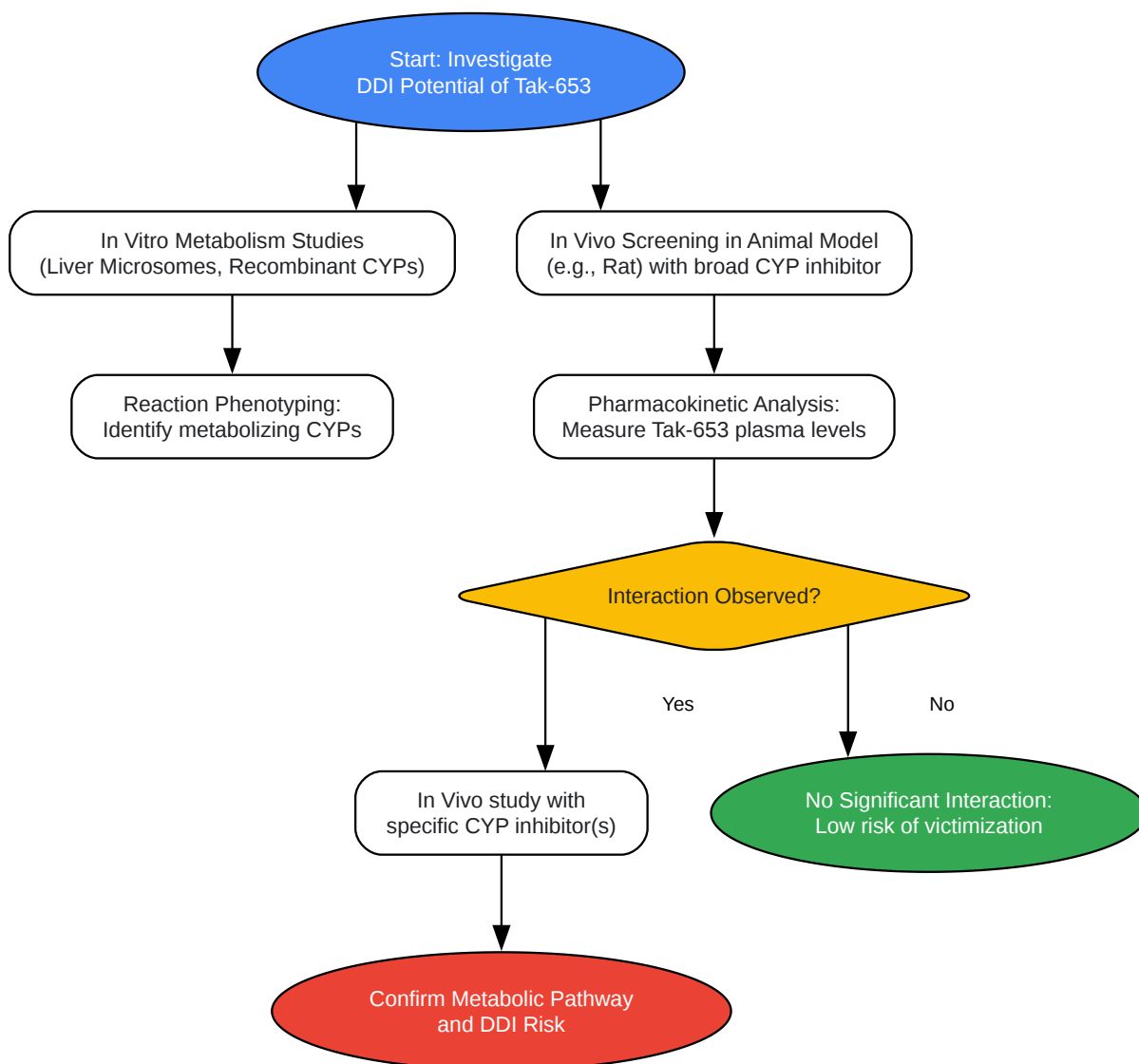
AUC_{0-∞}: Area under the plasma concentration-time curve from time zero to infinity. AUC_{0-T}: Area under the plasma concentration-time curve over the dosing interval.

Visualizations

Signaling Pathway and Potential for Drug Interactions

The following diagram illustrates the known signaling pathway of **Tak-653** and highlights the point at which drug metabolism, a key factor in drug-drug interactions, occurs.





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- To cite this document: BenchChem. [Technical Support Center: Tak-653 Preclinical Drug-Drug Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8790408#potential-drug-drug-interactions-with-tak-653-in-preclinical-models>]

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